Cas no 2172260-99-8 (4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)but-2-ynoic acid)

4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)but-2-ynoic acid 化学的及び物理的性質
名前と識別子
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- 4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)but-2-ynoic acid
- 4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid
- 2172260-99-8
- EN300-1550955
-
- インチ: 1S/C24H19N3O6/c28-22(29)10-5-11-25-23(30)20-14-33-27-21(20)12-26-24(31)32-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,14,19H,11-13H2,(H,25,30)(H,26,31)(H,28,29)
- InChIKey: KDMQRLYNENAJNU-UHFFFAOYSA-N
- SMILES: O(C(NCC1C(C(NCC#CC(=O)O)=O)=CON=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 445.12738533g/mol
- 同位素质量: 445.12738533g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 33
- 回転可能化学結合数: 7
- 複雑さ: 783
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 131Ų
4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)but-2-ynoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550955-0.1g |
4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |
2172260-99-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1550955-0.05g |
4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |
2172260-99-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1550955-1.0g |
4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |
2172260-99-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1550955-1000mg |
4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |
2172260-99-8 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1550955-500mg |
4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |
2172260-99-8 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1550955-0.5g |
4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |
2172260-99-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1550955-2.5g |
4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |
2172260-99-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1550955-0.25g |
4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |
2172260-99-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1550955-50mg |
4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |
2172260-99-8 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1550955-2500mg |
4-({3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazol-4-yl}formamido)but-2-ynoic acid |
2172260-99-8 | 2500mg |
$6602.0 | 2023-09-25 |
4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)but-2-ynoic acid 関連文献
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
4-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2-oxazol-4-yl}formamido)but-2-ynoic acidに関する追加情報
4-{3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}methyl}-1,2-oxazol-4-ylformamido)but-2-ynoic Acid: A Comprehensive Overview
The compound with CAS No. 2172260-99-8, commonly referred to as 4-{3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}methyl}-1,2-oxazol-4-y lformamido)but-2-y noic acid, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and biotechnology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and peptide synthesis.
Structural Analysis and Synthesis
The molecule is characterized by a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a 1,2 oxazole ring, and a butynoic acid moiety. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during various chemical reactions. The 1,2 oxazole ring introduces additional functional diversity, while the butynoic acid moiety contributes to the molecule's hydrophobicity and potential for bioavailability enhancement.
Recent advancements in synthetic methodologies have enabled the efficient construction of this compound. Researchers have employed multi-component reactions and catalytic cross-coupling techniques to achieve high yields and purity levels. These methods not only streamline the synthesis process but also pave the way for large-scale production, which is essential for preclinical studies.
Biological Activity and Applications
Emerging studies have highlighted the biological significance of 4-{3-{[(9H-fluoren -9 -yl)methoxycarbonyl]amino}methyl}-1,2 -oxazol -4 -y lformamido)but -2 -y noic acid. Preclinical data suggest that this compound exhibits potent inhibitory activity against specific enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system (CNS) drug development.
In addition to its therapeutic potential, this compound has been explored as a building block in peptide synthesis. The Fmoc group's compatibility with solid-phase synthesis techniques has made it an invaluable tool for constructing complex peptide sequences with high precision.
Recent Research Findings
Recent research has delved into the pharmacokinetic properties of 4-{3-{[(9H-fluoren -9 -yl)methoxycarbonyl]amino}methyl}-1,2 -oxazol -4 -y lformamido)but -2 -y noic acid, revealing favorable absorption and distribution profiles. Studies conducted in animal models have demonstrated its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Furthermore, computational modeling has provided insights into the molecular interactions that govern its bioactivity. These findings underscore the importance of the fluorenylmethoxycarbonyl group in stabilizing the molecule's conformation and enhancing its binding affinity to target proteins.
Future Directions
The future of 4-{3-{[(9H-fluoren -9 -yl)methoxycarbonyl]amino}methyl}-1,2 -oxazol -4 -y lformamido)but -2 -y noic acid lies in its potential for therapeutic development and chemical innovation. Ongoing clinical trials are expected to provide critical data on its safety profile and efficacy in treating neurodegenerative disorders.
In conclusion, 4-{3-{[(9H-fluoren -9 -yl)methoxycarbonyl]amino}methyl}-1,2 -oxazol -4 -y lformamido)but -2-y noic acid represents a cutting-edge molecule with vast opportunities in drug discovery and chemical synthesis. Its unique structure, coupled with recent advancements in synthetic and biological research, positions it as a key player in advancing modern medicine.
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